N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide
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Overview
Description
N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a complex organic compound featuring a benzothiazole ring, a tetrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde under acidic conditions to form the benzothiazole core.
Introduction of the Sulfanyl Group: The benzothiazole derivative is then reacted with 2-oxo-2-(phenylamino)ethyl chloride in the presence of a base to introduce the sulfanyl group.
Formation of the Tetrazole Ring: The tetrazole ring is synthesized separately, often from phenylhydrazine and sodium azide under acidic conditions.
Final Coupling: The benzothiazole and tetrazole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Use of Catalysts: Employing catalysts to increase reaction rates and selectivity.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.
Purification Techniques: Utilizing advanced purification methods such as chromatography and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole or tetrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of benzothiazole and tetrazole rings, which are known for their biological activity.
Anticancer Research: Investigated for its potential anticancer properties, possibly through inhibition of specific enzymes or pathways.
Industry
Dyes and Pigments: The compound’s structure allows for its use in the synthesis of dyes and pigments.
Pharmaceuticals: Potential use in the development of new drugs due to its complex structure and biological activity.
Mechanism of Action
The mechanism by which N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide exerts its effects is likely multifaceted:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Pathways Involved: Potential involvement in pathways related to cell proliferation, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also feature the benzothiazole ring.
Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole, which share the tetrazole ring.
Uniqueness
Structural Complexity: The combination of benzothiazole and tetrazole rings with additional functional groups makes this compound unique.
Biological Activity: Its potential for diverse biological activities, including antimicrobial and anticancer properties, sets it apart from simpler analogs.
This detailed overview provides a comprehensive understanding of N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C25H21N7O2S3 |
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Molecular Weight |
547.7 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,3-benzothiazol-6-yl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide |
InChI |
InChI=1S/C25H21N7O2S3/c1-16(36-24-29-30-31-32(24)19-10-6-3-7-11-19)23(34)27-18-12-13-20-21(14-18)37-25(28-20)35-15-22(33)26-17-8-4-2-5-9-17/h2-14,16H,15H2,1H3,(H,26,33)(H,27,34) |
InChI Key |
TUVUBIGYFSAXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
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